1-Cyclopropyl-3-oxocyclobutane-1-carboxylicacid
Description
1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclopropyl substituent at position 1 and a ketone (oxo) group at position 2. The cyclobutane ring confers structural rigidity, while the cyclopropyl group may enhance metabolic stability and modulate lipophilicity compared to aryl-substituted analogs .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-3-8(4-6,7(10)11)5-1-2-5/h5H,1-4H2,(H,10,11) |
InChI Key |
PLBXCNGLZRJIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme mechanisms and metabolic pathways.
Industry: It can be used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives:
Key Observations:
- Substituent Effects: Cyclopropyl (target compound) and aryl groups (e.g., benzyl, chlorophenyl) significantly influence molecular weight and steric bulk.
- Functional Groups: The presence of a ketone at position 3 (target compound, methoxyphenyl, chlorophenyl analogs) increases polarity and hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to non-oxo analogs like 1-benzylcyclobutane-1-carboxylic acid .
- Purity : Only 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid has documented high purity (99.78%), suggesting its utility as a reference standard in analytical research .
Biological Activity
1-Cyclopropyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 1897870-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 1897870-07-3 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| Purity | ≥95% |
The biological activity of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
- Cell Cycle Regulation : Similar compounds have been reported to cause cell cycle arrest, particularly in cancer cells, leading to reduced tumor growth.
Pharmacological Effects
Research indicates that 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid exhibits a range of biological activities:
Antibacterial Activity
Studies have shown that compounds related to this structure demonstrate antibacterial properties against various strains, including:
- Staphylococcus aureus
- Escherichia coli
Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.44 to 34.02 µM, indicating significant antibacterial potential .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms that involve:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor cell proliferation.
Case Studies and Research Findings
A notable study synthesized a series of cyclopropyl derivatives, including 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid, and evaluated their biological activities. The findings indicated promising results in terms of cytotoxicity against cancer cell lines and antimicrobial efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-cyclopropyl-3-oxocyclobutane-1-carboxylic acid, it is useful to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Auxin activity in plants |
| Niraparib | Anticancer drug | Inhibitor of PARP enzymes |
| 4-(1H-indazol-3-yl)butanoic acid | Indazole derivative | Anti-inflammatory and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
